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Compound of Interest

4-Hydroxy-3-methoxy-5-
Compound Name:
methylbenzonitrile

Cat. No.: B2807464

An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methoxy-5-
methylbenzonitrile (CAS No. 173900-47-5), a substituted cyanophenol. As a compound with
limited direct representation in peer-reviewed literature, this document leverages established
principles of organic chemistry and draws upon data from structurally analogous compounds to
present a scientifically grounded resource for researchers. The guide details the compound's
profile, proposes a robust synthetic pathway from commercially available precursors, outlines a
standard workflow for analytical characterization with predicted spectral features, and
discusses potential applications in drug discovery and material science. All protocols and
claims are presented with mechanistic reasoning to provide actionable insights for laboratory
professionals.

Compound Profile & Physicochemical Properties

4-Hydroxy-3-methoxy-5-methylbenzonitrile is a derivative of vanillin, featuring an additional
methyl group on the aromatic ring. This substitution is expected to subtly influence its physical
properties and reactivity compared to its more common analog, 4-hydroxy-3-
methoxybenzonitrile (vanillonitrile, CAS: 4421-08-3)[1].

¢ I[UPAC Name: 4-Hydroxy-3-methoxy-5-methylbenzonitrile

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b2807464?utm_src=pdf-interest
https://www.benchchem.com/product/b2807464?utm_src=pdf-body
https://www.benchchem.com/product/b2807464?utm_src=pdf-body
https://www.benchchem.com/product/b2807464?utm_src=pdf-body
https://www.benchchem.com/product/b2807464?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3-methoxybenzonitrile
https://www.benchchem.com/product/b2807464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2807464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Synonyms: 4-Cyano-2-methoxy-6-methylphenol

e CAS Number: 173900-47-5

e Chemical Formula: CoHoaNO:2

The physicochemical properties are summarized in the table below. Note that while the
molecular weight and formula are exact, other values are estimated based on structurally
related compounds like vanillonitrile and 2,6-dimethyl-4-cyanophenol[2]. The addition of a
methyl group typically increases the melting point and reduces aqueous solubility due to
increased molecular weight and hydrophobicity.

Value (Calculated or

Property . Source | Rationale
Estimated)
Molecular Weight 163.17 g/mol Calculated
White to off-white crystalline
Appearance _ Inferred from analogs[2]
solid
] ] Estimated; higher than
Melting Point (mp) 95-105 °C o
vanillonitrile (85-87 °C)
Boiling Point (bp) > 300 °C Estimated

Soluble in DMSO, Methanol, _
Inferred from general organic

Solubility Ethyl Acetate; Poorly soluble in )
compound properties
water
Estimated; electron-
pKa (Phenolic OH) ~9.5-105 withdrawing nitrile group

increases acidity

Proposed Synthesis Pathway & Mechanistic
Rationale

While a specific, published synthesis for 4-hydroxy-3-methoxy-5-methylbenzonitrile is not
readily available, a reliable pathway can be designed starting from 5-methylvanillin (4-hydroxy-
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3-methoxy-5-methylbenzaldehyde). The conversion of an aldehyde to a nitrile via an oxime
intermediate is a standard, high-yielding transformation in organic synthesis[3][4].

Experimental Protocol: Two-Step Synthesis from 5-
Methylvanillin

Step 1: Oxime Formation This step converts the aldehyde functional group into an oxime using
hydroxylamine hydrochloride. The reaction is typically performed under mild basic or neutral
conditions to free the hydroxylamine nucleophile.

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 5-methylvanillin (1.0 eq) and
hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water.

e Reaction: Add sodium acetate (1.5 eq) to the solution to buffer the pH. Stir the mixture at
room temperature for 2-4 hours.

» Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the
starting aldehyde spot is consumed.

o Workup: Cool the reaction mixture in an ice bath to precipitate the product. Filter the white
solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-methoxy-5-
methylbenzaldoxime.

Causality Insight: Sodium acetate acts as a mild base to neutralize the HCl released from
hydroxylamine hydrochloride, preventing protonation of the hydroxylamine and ensuring it
remains nucleophilic to attack the aldehyde's carbonyl carbon.

Step 2: Oxime Dehydration to Nitrile This step eliminates water from the oxime to form the
nitrile functional group. Various dehydrating agents can be used; phosgene is effective but
highly toxic[3]. A safer and common laboratory alternative is acetic anhydride or a reagent like
thionyl chloride.

e Reaction Setup: In a fume hood, suspend the dried oxime from Step 1 (1.0 eq) in a suitable
solvent such as chlorobenzene or toluene in a flask equipped with a reflux condenser[3].

» Reagent Addition: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension.
The reaction may be exothermic.
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e Heating: Heat the mixture to reflux (approx. 80-110 °C, depending on solvent) and maintain
for 1-2 hours.

» Monitoring: Monitor the reaction by TLC for the disappearance of the oxime.

o Workup & Purification: Cool the mixture to room temperature. Carefully quench excess
thionyl chloride by slowly adding the reaction mixture to ice water. Extract the aqueous layer
with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate (Na2S0a4), and concentrate under reduced pressure. The crude product can be
purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or
recrystallization to yield pure 4-hydroxy-3-methoxy-5-methylbenzonitrile.

Causality Insight: Thionyl chloride reacts with the oxime's hydroxyl group, converting it into an
excellent leaving group. Subsequent base-catalyzed or heat-induced elimination of this group
and a proton results in the formation of the stable carbon-nitrogen triple bond of the nitrile.

Synthesis Workflow Diagram
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Step 1: Oxime Formation
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Caption: Proposed two-step synthesis of the target compound.
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Analytical Characterization & Validation

Confirming the identity and purity of the synthesized compound is critical. A standard analytical
workflow involves spectroscopic analysis and chromatography.

Predicted Spectroscopic Data
e H NMR (400 MHz, CDCls):

o O ~7.0-7.2 ppm (2H, s): Two aromatic protons on the ring.
o 0 ~5.5-6.0 ppm (1H, s): Phenolic hydroxyl proton (broad, D20 exchangeable).
o 0 ~3.9 ppm (3H, s): Methoxy (-OCHs) protons.
o 0 ~2.3 ppm (3H, s): Methyl (-CHs) protons.
e 13C NMR (100 MHz, CDCI5):
o 9§ ~150-155 ppm: Aromatic carbons attached to -OH and -OCHs.
o & ~130-135 ppm: Aromatic carbons.
o & ~117 ppm: Nitrile (-C=N) carbon.
o 0 ~110-115 ppm: Aromatic carbons.
o & ~105 ppm: Aromatic carbon attached to the nitrile group.
o & ~56 ppm: Methoxy (-OCHs) carbon.
o & ~16 ppm: Methyl (-CHs) carbon.
e FT-IR (KBr, cm™1):
o ~3300-3400 cm~1 (broad): O-H stretch from the phenolic group.

o ~2900-3000 cm~*: C-H stretches (aromatic and aliphatic).
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o ~2220-2240 cm~* (sharp): C=N stretch, characteristic of a nitrile.
o ~1600, 1500 cm~1: C=C aromatic ring stretches.

o ~1250-1280 cm~1: Asymmetric C-O-C stretch (aryl ether).

e Mass Spectrometry (EI-MS):

o m/z (M+): 163.17 (Molecular lon).

Purity Assessment & Workflow

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.
Protocol: Reverse-Phase HPLC

o System: HPLC with a UV detector (set to ~254 nm and ~280 nm).

e Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 ym).

o Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B),
both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 30% B to
95% B over 15 minutes.

o Sample Prep: Dissolve a small amount of the final product in the mobile phase or methanol.

e Analysis: Inject 10 uL and monitor the chromatogram. A pure sample should exhibit a single
major peak. Purity is calculated based on the area percentage of the main peak.

Analytical Validation Workflow Diagram
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Caption: Standard workflow for structural and purity validation.

Potential Applications & Biological Significance

The chemical architecture of 4-hydroxy-3-methoxy-5-methylbenzonitrile, featuring a
substituted phenolic ring and a nitrile group, makes it a valuable intermediate for several high-

value applications.

e Drug Discovery & Medicinal Chemistry: Substituted benzonitriles are key pharmacophores in
modern drug design. The nitrile group can act as a hydrogen bond acceptor or a bioisostere
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for other functional groups. Analogs like 2,6-dimethyl-4-cyanophenol have been investigated
as potential inhibitors of viral reverse transcriptase for HIV treatment[2]. The syringaldehyde
moiety (3,5-dimethoxy-4-hydroxy) present in related structures is known to be a building
block for compounds targeting EGFR and HER2 kinases in cancer research[5]. Therefore,
this compound represents a novel scaffold for library synthesis to screen for various
biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5]

[6].

o Material Science: Hydroxybenzonitriles are precursors for high-performance polymers, liquid
crystals, and coatings[7]. The phenolic hydroxyl group allows for incorporation into polyester
or polycarbonate chains, while the polar nitrile group can enhance intermolecular
interactions, contributing to thermal stability and specific mechanical properties[7]. It can also
be explored for creating materials with UV-stabilizing properties.

Safety, Handling, and Storage

No specific safety data exists for CAS 173900-47-5. Therefore, it must be handled with the
precautions appropriate for analogous compounds like 4-hydroxy-3-methoxybenzonitrile.

o Hazard Classification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.
Causes skin and serious eye irritation. May cause respiratory irritation.

o Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and
chemical-resistant gloves (e.g., nitrile). All handling should be performed in a certified
chemical fume hood.

o Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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